2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H4ClF5O3S and a molecular weight of 358.67 g/mol . This compound is known for its unique structure, which includes a pentafluorophenyl group and a chlorobenzenesulfonate group. It is primarily used in research and industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: While the compound itself is stable, it can participate in oxidation and reduction reactions when combined with other reactive species.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing nature of the pentafluorophenyl group makes the sulfonate group highly reactive towards nucleophilic attack . This allows for the formation of various derivatives and modifications of target molecules.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate can be compared with other similar compounds, such as:
2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate: Contains a methyl group instead of a chlorine atom.
2,3,4,5,6-Pentafluorophenyl 4-nitrobenzenesulfonate: Contains a nitro group instead of a chlorine atom.
The uniqueness of this compound lies in its specific reactivity and stability, which makes it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4ClF5O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIXAMGKQZEHIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4ClF5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220224 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161759-99-5 | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161759-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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